

An In-depth Technical Guide to Cy5.5 Azide for Labeling Biomolecules

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy5.5 azide**, a near-infrared (NIR) fluorescent dye, for the labeling of biomolecules. We will delve into its core properties, applications, and detailed experimental protocols, offering a technical resource for researchers in various fields, including immunology, oncology, and regenerative medicine.

Introduction to Cy5.5 Azide

Cy5.5 azide is a water-soluble, bright, and photostable cyanine dye that is a valuable tool for fluorescently labeling biomolecules.[1][2] Its fluorescence emission in the near-infrared spectrum makes it particularly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[3][4] The azide functional group allows for its specific covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne group through "click chemistry" reactions.[1][2] This bioorthogonal labeling strategy is highly efficient and specific, making it ideal for conjugating sensitive biomolecules under physiological conditions.[5]

The sulfonated form, Sulfo-**Cy5.5 azide**, exhibits enhanced water solubility, which minimizes non-specific binding and reduces aggregation, leading to improved signal-to-noise ratios in aqueous environments.[3][6]

Physicochemical and Spectroscopic Properties



The selection of a fluorescent probe is critical for successful experimentation. The properties of **Cy5.5 azide** make it compatible with common laser lines and detection instruments.

Property	Value	References
Excitation Maximum (λex)	~673 - 684 nm	[3][5]
Emission Maximum (λem)	~694 - 710 nm	[3][5]
Molar Extinction Coefficient (ϵ)	~190,000 - 250,000 M ⁻¹ cm ⁻¹	[1][3][5]
Quantum Yield (Φ)	~0.2 - 0.28	[3][7]
Recommended Laser Line	633 nm or 647 nm	[5]
Reactive Group	Azide (-N₃)	[5]
Partner Reactive Group	Strained Alkyne (e.g., DBCO, BCN), Terminal Alkyne	[1][5]
Solubility	Water, DMSO, DMF	[1][8]

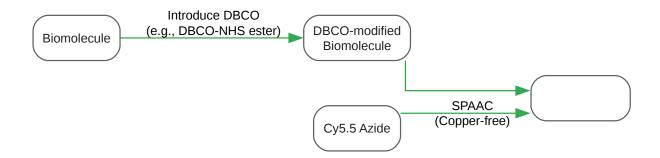
Labeling Chemistry: The Power of Click Chemistry

Cy5.5 azide is primarily used in click chemistry reactions for bioconjugation. This can be achieved through two main strategies:

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[5] The high reactivity of the strained alkyne allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst, making it ideal for live-cell and in-vivo applications.[1][5]
- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction involves the use of a terminal alkyne and a copper(I) catalyst to promote the cycloaddition with the azide.[1][2]
 While highly efficient, the potential cytotoxicity of the copper catalyst can limit its application in living systems.[9]

Below is a diagram illustrating the general principle of SPAAC for labeling a biomolecule with **Cy5.5 azide**.





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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow

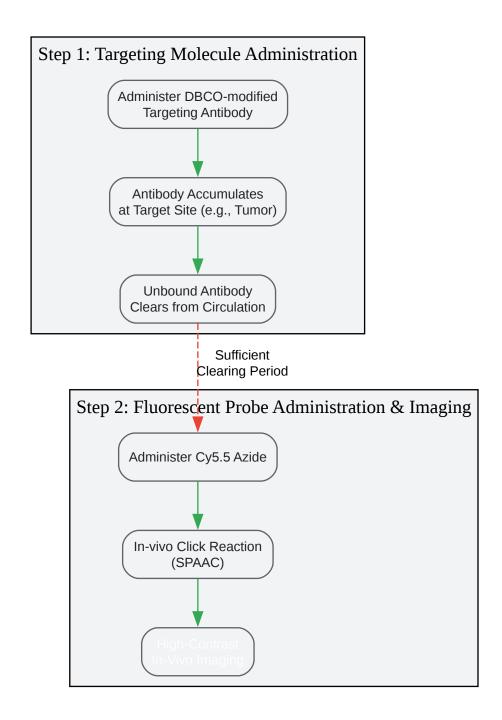
Key Applications and Experimental Protocols

Cy5.5 azide is a versatile tool with a wide range of applications in biological research.

Protein Labeling for In-Vivo Imaging

A common application of **Cy5.5 azide** is in a pre-targeting strategy for in-vivo tumor imaging. [10] This involves a two-step approach where a targeting molecule (e.g., an antibody) modified with a strained alkyne is first administered, followed by the injection of **Cy5.5 azide**, which then "clicks" to the accumulated targeting molecule at the site of interest.[10]





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Pre-targeting Experimental Workflow for In-Vivo Imaging

Experimental Protocol: Protein Labeling via Copper-Free Click Chemistry (SPAAC)[5]

Part 1: Modification of Protein with DBCO

Materials:



- o Target protein (>2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.4).
- o DBCO-NHS ester.
- Anhydrous DMSO.
- Procedure:
 - Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
 - Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
 - Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

Part 2: Labeling with Sulfo-Cy5.5 Azide

- Materials:
 - DBCO-modified protein.
 - Sulfo-Cy5.5 Azide.
 - Anhydrous DMSO or water.
- Procedure:
 - Prepare a 10 mM stock solution of Sulfo-Cy5.5 Azide in anhydrous DMSO or water.
 - Add a 2- to 4-fold molar excess of the Sulfo-Cy5.5 Azide stock solution to the purified DBCO-modified protein solution.
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.



 Purify the labeled protein by removing excess Sulfo-Cy5.5 Azide using a spin desalting column.

Part 3: Characterization of the Labeled Protein

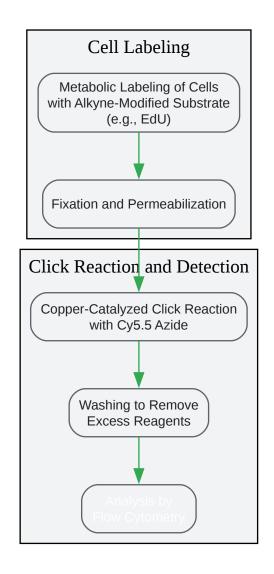
Procedure:

- Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).
- The DOL can be calculated using the following formula: DOL = $(A_max * \epsilon_protein) / ((A_280 (A_max * CF_280)) * \epsilon_dye)$ Where:
 - A_max is the absorbance at the dye's maximum absorbance wavelength.
 - A 280 is the absorbance at 280 nm.
 - ε protein is the molar extinction coefficient of the protein at 280 nm.
 - ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
 - CF 280 is the correction factor for the dye's absorbance at 280 nm.

Cell Labeling for Flow Cytometry

Cy5.5 azide is also a powerful tool for flow cytometry, enabling the detection of biomolecules that have been metabolically or chemically tagged with an alkyne group.[6] This is particularly useful for cell proliferation assays (e.g., EdU incorporation) and apoptosis detection (e.g., TUNEL assays).[6]





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General Workflow for Flow Cytometry using Cy5.5 Azide

Experimental Protocol: Cell Proliferation Assay using EdU and Cy5.5 Azide[6]

- Materials:
 - Cells of interest.
 - 5-ethynyl-2'-deoxyuridine (EdU).
 - Fixation and permeabilization buffers.



- Click-iT® reaction cocktail (containing copper sulfate, a fluorescent azide, and a reaction buffer). For this protocol, Cy5.5 azide would be substituted.
- Wash buffer.

Procedure:

- EdU Labeling: Incubate cells with EdU for a desired period to allow for its incorporation into newly synthesized DNA.
- Fixation and Permeabilization: Harvest and wash the cells, then fix and permeabilize them according to standard protocols.
- Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, using Cy5.5 azide as the fluorescent azide. Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
- Washing: Wash the cells to remove unreacted reagents.
- Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer equipped with a 633 nm or 647 nm laser.

Conclusion

Cy5.5 azide is a powerful and versatile near-infrared fluorescent probe for the labeling of biomolecules. Its exceptional brightness, photostability, and suitability for bioorthogonal click chemistry make it an invaluable tool for a wide range of applications, from in-vivo imaging to flow cytometry. The availability of a water-soluble form, Sulfo-**Cy5.5 azide**, further enhances its utility in aqueous biological systems by minimizing non-specific interactions. By following the detailed protocols outlined in this guide, researchers can effectively utilize **Cy5.5 azide** to advance their studies in various life science disciplines.

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